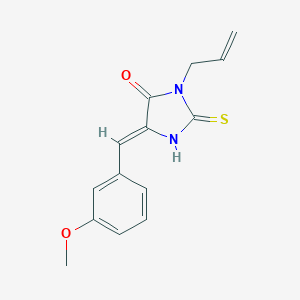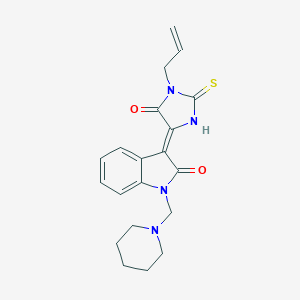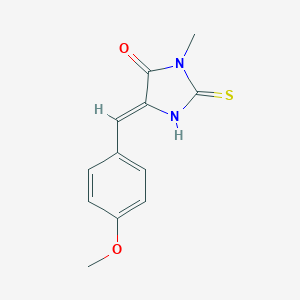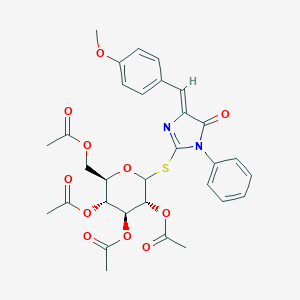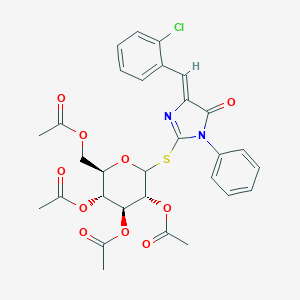![molecular formula C29H29N3OS2 B303495 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303495.png)
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a compound that has been synthesized for research purposes. It is a member of the phenothiazine family of compounds and has been found to have potential applications in the field of neuroscience.
作用機序
The exact mechanism of action of 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is not fully understood. However, it has been found to have an effect on the activity of certain neurotransmitter systems. It has been shown to act as a dopamine receptor antagonist, a serotonin receptor antagonist, and a norepinephrine reuptake inhibitor.
Biochemical and Physiological Effects
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of dopamine neurons in the brain, which may be responsible for its antipsychotic effects. It has also been found to increase the levels of serotonin and norepinephrine in certain areas of the brain, which may be responsible for its antidepressant effects.
実験室実験の利点と制限
One advantage of using 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine in lab experiments is that it has been well-studied and its effects are relatively well-understood. However, one limitation is that it is a relatively complex compound to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine. One direction is to further investigate its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Another direction is to investigate its effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound.
Conclusion
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a complex compound that has potential applications in the field of neuroscience. Its effects on dopamine, serotonin, and norepinephrine neurotransmitter systems make it a promising candidate for the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves several steps. The starting material is 2-aminothiophene, which is reacted with 2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine to form the intermediate product. The intermediate product is then reacted with 10-chlorophenothiazine to form the final product.
科学的研究の応用
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been found to have potential applications in the field of neuroscience. It has been shown to have an effect on certain neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression.
特性
製品名 |
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine |
|---|---|
分子式 |
C29H29N3OS2 |
分子量 |
499.7 g/mol |
IUPAC名 |
[3-amino-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C29H29N3OS2/c1-4-29(2,3)18-13-14-20-17(15-18)16-19-25(30)26(35-27(19)31-20)28(33)32-21-9-5-7-11-23(21)34-24-12-8-6-10-22(24)32/h5-12,16,18H,4,13-15,30H2,1-3H3 |
InChIキー |
DOTDGMGLJRCPQR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
正規SMILES |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)


